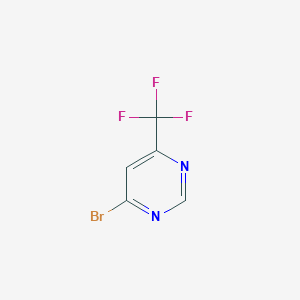

4-Bromo-6-(trifluoromethyl)pyrimidine

Vue d'ensemble

Description

4-Bromo-6-(trifluoromethyl)pyrimidine is a brominated pyrimidine derivative with a trifluoromethyl group attached to the pyrimidine ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related compound, was achieved through a three-step process starting from methyl 2-(4-bromophenyl) acetate, with an overall yield of 52.8% . Another related compound, 6-bromo-4-chlorothieno[2,3-d]pyrimidine, was synthesized using a four-step process starting from bulk chemicals, with an overall yield of 49% . These methods typically involve reactions such as halogenation, cyclization, and nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a Schiff base compound related to 4-Bromo-6-(trifluoromethyl)pyrimidine was determined, showing that it crystallizes in the monoclinic system . Similarly, the structure of a thiadiazole-thiophene-pyrimidine derivative was characterized by single-crystal X-ray diffraction, revealing a planar conformation except for the fluorine atoms .

Chemical Reactions Analysis

Brominated pyrimidine derivatives can participate in various chemical reactions due to the presence of reactive bromine and other substituents. For instance, halocyclization reactions have been studied, where bromonium ions react with alkenes to form cyclized products . The reactivity can be influenced by the steric and electronic properties of the substituents on the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidine derivatives are influenced by the substituents on the ring. The presence of a trifluoromethyl group, for example, can increase the compound's lipophilicity and potentially its biological activity. The bromine atom can make the compound a useful intermediate in further chemical transformations, such as Suzuki coupling reactions. The crystal structure and molecular geometry obtained from X-ray crystallography and density functional theory (DFT) calculations can provide insights into the compound's stability and reactivity .

Applications De Recherche Scientifique

Application in Agrochemical and Pharmaceutical Industries

- Summary of the Application: 4-Bromo-6-(trifluoromethyl)pyrimidine is a key structural motif in active agrochemical and pharmaceutical ingredients . Its derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Results or Outcomes: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Application in Anticancer Research

- Summary of the Application: Pyrimidine, a privileged scaffold, plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

- Methods of Application or Experimental Procedures: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity . The specific methods of application or experimental procedures were not detailed in the source.

- Results or Outcomes: The review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the structure-activity relationship .

Application in Insecticide Production

- Summary of the Application: Flonicamid contains the 4-trifluoromethyl-pyridine structure, which is obtained by condensation in the presence of ammonia . Sulfoxaflor, sold by Dow AgroSciences, is an insecticide that works by targeting pests that feed on sap .

- Results or Outcomes: Sulfoxaflor is based on the 6-(trifluoromethyl)pyrimidine .

Application in Modulation of Myeloid Leukemia

- Summary of the Application: Pyrimidine-based drugs, such as imatinib, Dasatinib, and nilotinib, are well-established treatments for leukemia .

- Results or Outcomes: These drugs have shown effectiveness in the treatment of myeloid leukemia .

Application in Treatment of Breast Cancer and Idiopathic Pulmonary Fibrosis

Safety And Hazards

Orientations Futures

Trifluoromethylpyridine (TFMP) derivatives, including 4-Bromo-6-(trifluoromethyl)pyrimidine, have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name |

4-bromo-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUIEFSLABIYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460525 | |

| Record name | 4-bromo-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(trifluoromethyl)pyrimidine | |

CAS RN |

785777-89-1 | |

| Record name | 4-bromo-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)